molecular formula C8H5BrN2 B1338488 4-Bromo-1,8-naphthyridine CAS No. 54569-28-7

4-Bromo-1,8-naphthyridine

Cat. No. B1338488
CAS RN: 54569-28-7
M. Wt: 209.04 g/mol
InChI Key: QYXNSNJTMIEAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08455477B2

Procedure details

To a solution of 1,8-naphthyridin-4-ol (59 g, 400 mmol) in acetonitrile (500 ml) was added phosphorus oxide tribromide. The reaction mixture was heated to reflux. After 1 hour, the reaction mixture was carefully diluted with ice and the resulting solution was basified with ammonia solution (25%) to pH>7. The reaction mixture was partially concentrated in vacuo, then extracted with chloroform (4×500 ml). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford 4-bromo-1,8-naphthyridine.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][N:9]=2)[C:4](O)=[CH:3][CH:2]=1.[Br-:12].[Br-].[Br-].[P+3]=O.N>C(#N)C>[Br:12][C:4]1[C:5]2[C:10](=[N:9][CH:8]=[CH:7][CH:6]=2)[N:1]=[CH:2][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CN=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Br-].[Br-].[P+3]=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
ADDITION
Type
ADDITION
Details
the reaction mixture was carefully diluted with ice
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=NC2=NC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.